molecular formula C7H11N3O B6181700 6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine CAS No. 2613384-55-5

6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine

Cat. No.: B6181700
CAS No.: 2613384-55-5
M. Wt: 153.18 g/mol
InChI Key: GKDSEIBRVPBLDD-UHFFFAOYSA-N
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Description

6-Methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine is a chemical compound with the molecular formula C7H11N3O It belongs to the class of pyrazolo[3,2-c][1,4]oxazines, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 6-methyl-2-aminopyrazine, with suitable reagents like oxiranes or epoxides under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding oxo derivatives.

  • Reduction: Reduction of the oxazine ring to form a dihydro derivative.

  • Substitution: Replacement of functional groups on the pyrazolo[3,2-c][1,4]oxazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Production of dihydro derivatives.

  • Substitution: Generation of various substituted pyrazolo[3,2-c][1,4]oxazines.

Scientific Research Applications

Chemistry: In chemistry, 6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the construction of diverse chemical structures, making it valuable in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural features enable it to interact with biological targets, leading to the development of new therapeutic agents.

Medicine: In the medical field, this compound is being investigated for its pharmacological properties. It may have applications in the treatment of various diseases, including cancer and inflammatory disorders, due to its ability to modulate biological pathways.

Industry: The compound's unique properties make it useful in the development of new materials and chemicals. Its incorporation into industrial processes can lead to the creation of innovative products with enhanced performance and functionality.

Mechanism of Action

The mechanism by which 6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6,6-Dimethyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine: A structural analog with an additional methyl group.

  • 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine: A related compound with a different ring structure.

Uniqueness: 6-Methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine stands out due to its specific substitution pattern and the presence of the methyl group, which can influence its reactivity and biological activity. These features make it distinct from its analogs and contribute to its unique properties and applications.

Properties

CAS No.

2613384-55-5

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

6-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine

InChI

InChI=1S/C7H11N3O/c1-5-3-10-6(4-11-5)2-7(8)9-10/h2,5H,3-4H2,1H3,(H2,8,9)

InChI Key

GKDSEIBRVPBLDD-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=CC(=N2)N)CO1

Purity

95

Origin of Product

United States

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